2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHONRUHONEECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105976-40-6 | |
| Record name | 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enamine Formation and Ring Closure
The synthesis of trifluoromethylpyridine derivatives, as described in EP2821398A1, involves enamine intermediates derived from 4,4,4-trifluoro-3-aminobutanoates. For 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid, a similar approach could employ 3-aminobutanoates substituted with difluoromethyl groups. The reaction sequence begins with the condensation of a difluoroacetylated β-ketoester with an amine, forming an enamine intermediate. Subsequent cyclization under acidic or thermal conditions generates the dihydropyridinone core, which is oxidized to the aromatic pyridine ring.
Key challenges include the stability of difluoroacetylated intermediates, which may require low-temperature handling to prevent decomposition. For example, EP2821398A1 highlights the instability of trifluoroacetylated enolethers, necessitating in situ generation and immediate use. Adapting this to difluoromethyl groups may improve intermediate stability but could reduce electrophilicity, potentially slowing cyclization.
Oxidative Aromatization
Oxidation of dihydropyridinones to pyridines typically employs bromine or iodine in the presence of triphenylphosphine (PPh₃) and palladium catalysts. In one example, a dihydropyridinone intermediate was treated with bromine (0.63 mmol) and PPh₃ (0.66 mmol) at 80°C for 21 hours, achieving a 75% conversion to the trifluoromethylpyridine product. For difluoromethyl analogs, adjusting stoichiometry and catalyst loading (e.g., Pd(OAc)₂ at 0.07 mmol) may optimize yields.
Condensation-Cyclization with Difluoroacetyl Halides
Two-Step Substitution and Cyclization
CN111362874B outlines a method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involving α,β-unsaturated esters and 2,2-difluoroacetyl halides. This strategy is adaptable to pyridine systems by substituting methylhydrazine with ammonia or amines to form the pyridine ring.
Step 1: Substitution/Hydrolysis
α,β-Unsaturated esters (e.g., methyl 3-(dimethylamino)acrylate) react with 2,2-difluoroacetyl chloride at −30°C in the presence of a base (e.g., pyridine), forming a difluoroacetylated intermediate. Hydrolysis with aqueous NaOH yields the sodium salt of 2-difluoroacetyl-3-(dimethylamino)acrylate.
Step 2: Cyclization
Treating the intermediate with methylhydrazine at −30°C initiates condensation, followed by cyclization under reduced pressure and elevated temperature (40–85°C). Catalysts such as NaI or KI (1.25–1.5 mol eq) enhance reaction rates, achieving yields up to 79.6% for pyrazole analogs. For pyridines, replacing methylhydrazine with ammonium acetate could facilitate ring closure.
Halogen Exchange Reactions
Fluorination of Chlorinated Precursors
CN105130886A demonstrates the synthesis of methyl 4-fluoro-3-methyl-2-pyridinecarboxylate via N-oxide intermediates. While this method targets fluorination at the 4-position, analogous strategies could introduce difluoromethyl groups at the 2-position.
Proposed Route:
- Synthesize 2-chloro-3-methylpyridine-5-carboxylic acid.
- Convert the chloride to a difluoromethyl group using a fluorinating agent (e.g., HF-pyridine or KF in the presence of a palladium catalyst).
- Optimize reaction conditions to minimize side reactions, such as over-fluorination or decarboxylation.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products from these routes typically require recrystallization from aqueous ethanol or methanol (35–65% alcohol). For this compound, HPLC analysis (as in CN111362874B) can monitor purity, with recrystallization improving purity from ~95% to ≥99.5%. Nuclear magnetic resonance (NMR) confirms regiochemistry: the difluoromethyl group (δ −110 to −120 ppm in ¹⁹F NMR) and aromatic protons (δ 7.89–8.44 ppm in ¹H NMR) align with expected shifts.
Chemical Reactions Analysis
2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and other interactions.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to modulate biological activity in plants and pests.
Material Sciences: The compound is explored for its potential in creating advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in interactions with biological molecules, influencing pathways involved in various physiological processes .
Comparison with Similar Compounds
2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-3-methylpyridine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
3-Methylpyridine-5-carboxylic acid: Lacking the difluoromethyl group, this compound has different chemical properties and applications.
2-(Difluoromethyl)pyridine-5-carboxylic acid: This compound lacks the methyl group, which can affect its overall reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Biological Activity
2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid (CAS No. 1105976-40-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.
- Molecular Formula : CHFNO
- SMILES : CC1=CC(=CN=C1C(F)F)C(=O)O
- InChI Key : UPHONRUHONEECC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:
- Difluoromethyl Group : This group can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Carboxylic Acid Group : The carboxylic acid moiety can participate in ionic interactions and hydrogen bonding, influencing biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, likely due to its interaction with cellular signaling pathways involved in cell survival and death .
- Enzyme Inhibition : It may act as an enzyme inhibitor, which is particularly relevant in drug design where such interactions can lead to therapeutic effects against diseases like cancer and bacterial infections .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus, indicating a promising potential for development as an antibiotic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was shown to inhibit the growth of MCF-7 breast cancer cells with an IC value of 15 µM. This suggests that further exploration into its mechanism could yield valuable insights into its potential as an anticancer drug.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound | Functional Groups | Notable Activity |
|---|---|---|
| 2-(Trifluoromethyl)-3-methylpyridine-5-carboxylic acid | Trifluoromethyl instead of difluoromethyl | Enhanced potency against certain targets |
| 3-Methylpyridine-5-carboxylic acid | Lacks fluorinated groups | Lower reactivity and biological activity |
| 2-(Difluoromethyl)pyridine-5-carboxylic acid | Lacks methyl group | Different interaction profile |
Q & A
Basic: What synthetic methodologies are employed for the preparation of 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid in academic research?
The synthesis typically involves fluorination of pyridine precursors using halogen-exchange reactions or transition-metal catalysis. For example, trifluoromethylation via CuCF under controlled conditions can introduce fluorine groups regioselectively. Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids are also common for constructing the pyridine core. Post-functionalization steps, such as hydrolysis of nitriles to carboxylic acids, are critical for final product isolation .
Advanced: How can researchers optimize regioselectivity during difluoromethyl group introduction onto pyridine rings?
Regioselectivity is influenced by steric and electronic factors. Directed ortho-metalation (DoM) strategies using directing groups (e.g., esters or amides) can guide fluorination. Transition-metal-catalyzed C–H activation, particularly with palladium or copper catalysts, enables selective functionalization at specific positions. Computational modeling (DFT) aids in predicting reactive sites by analyzing electron density and frontier molecular orbitals .
Basic: What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : , , and NMR to confirm structure and fluorine coupling patterns.
- Mass Spectrometry (LC-MS) : For molecular weight validation and purity assessment.
- X-ray Crystallography : To resolve absolute stereochemistry and crystal packing effects .
Advanced: How can contradictory spectroscopic data (e.g., NMR chemical shifts) be resolved for this compound?
Fluorine’s electronegativity and spin-spin coupling complicate NMR interpretation. Strategies include:
- Computational Modeling : DFT calculations simulate NMR shifts and coupling constants.
- Comparative Analysis : Cross-reference with Cambridge Structural Database entries for analogous fluorinated pyridines .
Basic: What is the rationale for incorporating a difluoromethyl group in this compound’s design?
The difluoromethyl group enhances metabolic stability by reducing oxidative degradation. It also improves bioavailability through inductive effects, lowering pKa of adjacent amines, and modulates target binding via conformational restriction or direct protein interactions .
Advanced: How can discrepancies in biological activity data across assay conditions be addressed?
Standardize protocols by:
- Controlling Solvent Effects : Use consistent co-solvents (e.g., DMSO) to avoid solubility artifacts.
- Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric assays.
- Reference Compounds : Compare with known inhibitors of Complex II (e.g., boscalid derivatives) to contextualize activity .
Basic: What are the recommended storage conditions for this compound?
Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Protect from light and moisture, as the carboxylic acid group is prone to hygroscopic degradation .
Advanced: What computational approaches predict the electronic impact of difluoromethyl substitution?
- Density Functional Theory (DFT) : Maps electron density and molecular electrostatic potentials to predict reactivity.
- Molecular Dynamics (MD) : Simulates conformational flexibility under physiological conditions.
- Cyclic Voltammetry : Validates computational predictions by measuring redox potentials experimentally .
Basic: How does the compound’s fluorination pattern influence its solubility and formulation?
The difluoromethyl group increases hydrophobicity, reducing aqueous solubility. Formulation strategies include:
- Salt Formation : Use sodium or potassium salts to enhance solubility.
- Prodrug Design : Esterify the carboxylic acid for improved membrane permeability .
Advanced: What strategies mitigate decomposition during long-term stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
